N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-bromobenzamide
Description
N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-2-bromobenzamide is a brominated benzamide derivative featuring a benzofuran scaffold substituted with a benzoyl group at position 2 and a methyl group at position 3.
Properties
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO3/c1-14-18-13-16(25-23(27)17-9-5-6-10-19(17)24)11-12-20(18)28-22(14)21(26)15-7-3-2-4-8-15/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXRPDIRYWERRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-bromobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group is added through alkylation reactions using methyl iodide or similar reagents.
Bromination: The bromobenzamide moiety is introduced through bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-bromobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or benzofurans.
Scientific Research Applications
Medicinal Chemistry
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-bromobenzamide has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit:
- Antimicrobial Activity : Studies suggest that benzofuran derivatives can inhibit the growth of various bacteria and fungi.
- Anticancer Properties : Preliminary studies have shown that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer drug development.
- Anti-inflammatory Effects : Compounds in this class have been reported to reduce inflammation, which could be beneficial in treating chronic inflammatory diseases.
Research has focused on elucidating the mechanism of action of this compound. It is believed to interact with specific enzymes or receptors, modulating their activity. Understanding these interactions is crucial for developing targeted therapies.
Synthesis of Novel Compounds
This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows chemists to explore modifications that can lead to new compounds with enhanced biological activities or novel properties.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. These findings suggest potential applications in cancer therapy.
Case Study 2: Antimicrobial Properties
Another research article investigated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated that it exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
Industrial Applications
In addition to its research applications, this compound may find uses in:
- Pharmaceutical Industry : As a precursor for drug development targeting various diseases.
- Material Science : Its unique chemical properties could be utilized in creating new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s benzofuran scaffold distinguishes it from other bromobenzamide derivatives. For example:
- N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-4-tert-butylbenzamide (Mol. Wt. 411.5) replaces the bromine atom with a bulkier tert-butyl group, likely enhancing lipophilicity but reducing electrophilic reactivity .
- 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide incorporates halogenated aryl groups and trifluoromethyl substituents, which improve metabolic stability in pharmaceutical contexts .
- 2-Bromo-N-(substituted)benzamides from feature diverse substituents (e.g., thiophene, pyridine), altering electronic and steric profiles .
Key Structural Differences:
Physicochemical Properties
- Lipophilicity: The tert-butyl analog () is more lipophilic than the brominated target compound due to its non-polar substituent .
- Stability : Halogenated derivatives (e.g., ) exhibit enhanced stability under physiological conditions, whereas the benzofuran core may confer rigidity .
Challenges in Comparative Analysis
Structural Complexity : The benzofuran-benzamide hybrid may exhibit unique reactivity or solubility challenges compared to simpler bromobenzamides .
Synthetic Optimization : Achieving high yields for multi-step syntheses (e.g., coupling followed by cyclization) requires precise control, as seen in and .
Biological Activity
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-bromobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological activity, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C23H16BrNO3
- Molecular Weight: 422.28 g/mol
- Key Functional Groups: Benzofuran moiety, bromobenzamide
The compound's structure features a benzofuran ring substituted at the 2-position with a benzoyl group and at the 3-position with a methyl group, alongside a bromobenzamide moiety. This unique arrangement may influence its biological interactions and therapeutic potential.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.
| Microbial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Positive | 32 µg/mL |
| Escherichia coli | Negative | N/A |
| Candida albicans | Positive | 16 µg/mL |
The compound shows selective activity against Gram-positive bacteria, particularly Staphylococcus aureus, while demonstrating limited efficacy against Gram-negative strains like Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. It has been shown to induce cytotoxic effects in several cancer cell lines, including:
- Breast Cancer Cells: MCF-7 and MDA-MB-231
- Liver Cancer Cells: HepG2
- Prostate Cancer Cells: PC3
In vitro studies have reported that this compound exhibits significant cytotoxicity against these cell lines, with IC50 values ranging from 10 to 20 µM .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Receptor Interaction: Binding to certain receptors can modulate signaling pathways that lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can induce oxidative stress, contributing to the cytotoxic effects observed in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted by Bernard et al. (2020) evaluated the antimicrobial properties of various benzofuran derivatives, including this compound. The results indicated that this compound displayed significant antibacterial activity against Staphylococcus aureus, with an MIC of 32 µg/mL, highlighting its potential for further development as an antimicrobial agent .
Study 2: Anticancer Activity
In a separate investigation by Kamal et al. (2011), the cytotoxic effects of benzofuran derivatives were assessed against multiple cancer cell lines. This compound was found to exhibit promising activity against breast cancer cells (MCF-7), achieving an IC50 value of approximately 15 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
